molecular formula C9H17NO7S B568388 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID CAS No. 124650-46-0

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Cat. No. B568388
CAS RN: 124650-46-0
M. Wt: 283.295
InChI Key: JEPVUMTVFPQKQE-NOVZGDRXSA-N
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Description

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, also known as Troglitazone, is a chemical compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic drug, but due to its adverse effects, it was withdrawn from the market. However, it has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis, resulting in decreased lipid accumulation.
Biochemical and Physiological Effects:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to improve insulin sensitivity and glucose uptake in various tissues, including adipose tissue, liver, and skeletal muscle. It also leads to the reduction of circulating free fatty acids and triglycerides. 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in lab experiments include its well-characterized mechanism of action and its ability to modulate various signaling pathways. However, its adverse effects, such as hepatotoxicity, limit its use in lab experiments.

Future Directions

1. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in various diseases.
2. The development of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID analogs with improved efficacy and safety profiles.
3. The identification of biomarkers that can predict the response to 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID treatment.
4. The investigation of the role of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in the regulation of autophagy and apoptosis.
5. The development of novel drug delivery systems for 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID to improve its bioavailability and reduce its adverse effects.
Conclusion:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and ability to modulate various signaling pathways make it a promising candidate for drug development. However, its adverse effects, such as hepatotoxicity, limit its use in clinical practice. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID and to develop novel drug delivery systems to improve its efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the reaction of 5-bromo-2-pentanone with D-galactose, followed by the formation of a thiazolidine ring through the reaction with cysteine. This is then oxidized to form the carboxylic acid group, resulting in the formation of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.

Scientific Research Applications

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been studied for its potential role in the treatment of metabolic disorders such as obesity and diabetes.

properties

CAS RN

124650-46-0

Product Name

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Molecular Formula

C9H17NO7S

Molecular Weight

283.295

IUPAC Name

(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1

InChI Key

JEPVUMTVFPQKQE-NOVZGDRXSA-N

SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

synonyms

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Origin of Product

United States

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